molecular formula C6H7NO3 B123406 2,4-Dimethyl-1,3-oxazole-5-carboxylic acid CAS No. 2510-37-4

2,4-Dimethyl-1,3-oxazole-5-carboxylic acid

Cat. No. B123406
CAS RN: 2510-37-4
M. Wt: 141.12 g/mol
InChI Key: JLSFKHJNJFXGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383644B2

Procedure details

To a stirring solution of 2,4-dimethyl-oxazole-5-carboxylic acid (30 mg) in DCM (2.0 mL), oxalyl chloride (3.0 eq) was added at room temperature. The reaction mixture was stirred for 30 minutes. Solvents were evaporated and dried under vaccuo to afford 2,4-dimethyl-oxazole-5-carbonyl chloride.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([C:8]([OH:10])=O)=[C:5]([CH3:7])[N:6]=1.C(Cl)(=O)C([Cl:14])=O>C(Cl)Cl>[CH3:1][C:2]1[O:3][C:4]([C:8]([Cl:14])=[O:10])=[C:5]([CH3:7])[N:6]=1

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
CC=1OC(=C(N1)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
CUSTOM
Type
CUSTOM
Details
dried under vaccuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1OC(=C(N1)C)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.